3-(4-Bromo-2-methylphenyl)-3-chloroprop-2-enenitrile
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Overview
Description
3-(4-Bromo-2-methylphenyl)-3-chloroprop-2-enenitrile is an organic compound characterized by the presence of bromine, chlorine, and nitrile functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-methylphenyl)-3-chloroprop-2-enenitrile typically involves the reaction of 4-bromo-2-methylbenzaldehyde with a suitable chlorinating agent, followed by the introduction of a nitrile group. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. The process may involve multiple steps, including halogenation and nitrile formation, to achieve the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-methylphenyl)-3-chloroprop-2-enenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Addition Reactions: The double bond in the prop-2-enenitrile moiety can participate in addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and nucleophiles such as amines and alcohols. Reaction conditions may vary, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction reactions can lead to the formation of alcohols, ketones, or other related compounds.
Scientific Research Applications
3-(4-Bromo-2-methylphenyl)-3-chloroprop-2-enenitrile has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-methylphenyl)-3-chloroprop-2-enenitrile involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The presence of bromine, chlorine, and nitrile groups allows the compound to form specific interactions, such as hydrogen bonding or covalent bonding, with these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methylphenyl isocyanate
- 2-Bromo-4-methylphenyl isocyanate
- 4-Bromo-2-methylphenol
Uniqueness
3-(4-Bromo-2-methylphenyl)-3-chloroprop-2-enenitrile is unique due to the combination of bromine, chlorine, and nitrile functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a different set of interactions and reactivity patterns, making it valuable for specific research and industrial purposes.
Properties
Molecular Formula |
C10H7BrClN |
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Molecular Weight |
256.52 g/mol |
IUPAC Name |
(Z)-3-(4-bromo-2-methylphenyl)-3-chloroprop-2-enenitrile |
InChI |
InChI=1S/C10H7BrClN/c1-7-6-8(11)2-3-9(7)10(12)4-5-13/h2-4,6H,1H3/b10-4- |
InChI Key |
QVLMFAABVBEPBO-WMZJFQQLSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)/C(=C/C#N)/Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=CC#N)Cl |
Origin of Product |
United States |
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